3-[(Z)-2-Carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid 3-[(Z)-2-Carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid (Z)-MDL 105519 is the inactive isoform of MDL 105519.
Brand Name: Vulcanchem
CAS No.: 179105-67-0
VCID: VC0007045
InChI: InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8-
SMILES: C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Molecular Formula: C₁₈H₁₁Cl₂NO₄
Molecular Weight: 376.2 g/mol

3-[(Z)-2-Carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid

CAS No.: 179105-67-0

Inhibitors

VCID: VC0007045

Molecular Formula: C₁₈H₁₁Cl₂NO₄

Molecular Weight: 376.2 g/mol

3-[(Z)-2-Carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid - 179105-67-0

CAS No. 179105-67-0
Product Name 3-[(Z)-2-Carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Molecular Formula C₁₈H₁₁Cl₂NO₄
Molecular Weight 376.2 g/mol
IUPAC Name 3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8-
Standard InChIKey LPWVUDLZUVBQGP-FLIBITNWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O
SMILES C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Description (Z)-MDL 105519 is the inactive isoform of MDL 105519.
Synonyms (Z)-MDL 105519
PubChem Compound 5353745
Last Modified Nov 11 2021
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